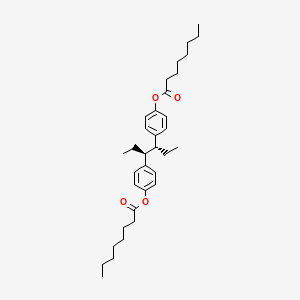

Hexestrol dicaprylate

Beschreibung

Eigenschaften

CAS-Nummer |

20305-51-5 |

|---|---|

Molekularformel |

C34H50O4 |

Molekulargewicht |

522.8 g/mol |

IUPAC-Name |

[4-[(3S,4R)-4-(4-octanoyloxyphenyl)hexan-3-yl]phenyl] octanoate |

InChI |

InChI=1S/C34H50O4/c1-5-9-11-13-15-17-33(35)37-29-23-19-27(20-24-29)31(7-3)32(8-4)28-21-25-30(26-22-28)38-34(36)18-16-14-12-10-6-2/h19-26,31-32H,5-18H2,1-4H3/t31-,32+ |

InChI-Schlüssel |

JZMCTYYCJNIOBO-MEKGRNQZSA-N |

SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C(CC)C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCC |

Isomerische SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)[C@@H](CC)[C@@H](CC)C2=CC=C(C=C2)OC(=O)CCCCCCC |

Kanonische SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C(CC)C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCC |

Synonyme |

DA 109 DA-109 hexestrol dicaprylate |

Herkunft des Produkts |

United States |

Molecular and Cellular Pharmacology of Hexestrol Dicaprylate

Estrogen Receptor Interactions and Ligand Binding Dynamics

The interaction of hexestrol (B1673224), the active form of hexestrol dicaprylate, with estrogen receptors (ERs) is characterized by high affinity and specificity. Estrogen receptors are a class of nuclear receptors that function as ligand-activated transcription factors. wikipedia.org There are two primary subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are encoded by separate genes and can form homodimers or heterodimers upon activation. wikipedia.org

Estrogen Receptor Alpha (ERα) Binding Affinity Studies

Hexestrol demonstrates a remarkably high binding affinity for Estrogen Receptor Alpha (ERα). wikipedia.org Studies have shown that hexestrol's affinity for ERα is approximately 302% of that of estradiol (B170435), the primary endogenous estrogen. wikipedia.orgiiab.me This potent binding is a key determinant of its strong estrogenic activity. The high affinity is attributed to the specific structural conformation of the hexestrol molecule, which allows it to fit effectively within the ligand-binding pocket of the ERα. nih.gov Research using various binding assays has consistently positioned hexestrol as a powerful ligand for ERα. nih.gov

Estrogen Receptor Beta (ERβ) Binding Affinity Studies

Similar to its interaction with ERα, hexestrol also binds with very high affinity to Estrogen Receptor Beta (ERβ). wikipedia.org Its affinity for ERβ has been reported to be approximately 234% of that of estradiol. wikipedia.orgiiab.me While both ER subtypes bind hexestrol with high affinity, the slight differences in relative affinity could contribute to tissue-selective actions of the compound. nih.gov The binding of hexestrol to ERβ is a critical aspect of its pharmacological profile, as ERβ has a distinct tissue distribution and can mediate different physiological effects compared to ERα. nih.govwikipedia.org

Below is an interactive data table summarizing the binding affinity of Hexestrol for Estrogen Receptors.

| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol | EC50 (nM) | Ki (nM) |

| Hexestrol | ERα | ~302% wikipedia.orgiiab.me | 0.07 selleck.co.jp | 0.06 caymanchem.com |

| Hexestrol | ERβ | ~234% wikipedia.orgiiab.me | 0.175 selleck.co.jp | 0.06 caymanchem.com |

Competitive Binding Assays and Receptor Translocation Phenomena

Competitive binding assays are used to determine the ability of a compound to displace a radiolabeled ligand, such as [3H]estradiol, from the estrogen receptor. epa.gov In such assays, hexestrol and its derivatives demonstrate potent competition, confirming their high affinity for the receptor's binding site. nih.govnih.gov The binding of an agonist like hexestrol induces a conformational change in the receptor protein. drugbank.com This change unmasks a nuclear localization signal, prompting the translocation of the ligand-receptor complex from the cytoplasm into the nucleus. wikipedia.orgnih.gov Once in the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs). wikipedia.orggenome.jp

Some bivalent ligands based on hexestrol have shown uncharacteristic biphasic competitive binding curves, which may indicate structure-specific, negative site-to-site interactions within the receptor dimer. nih.gov

Irreversible Receptor Inactivation Mechanisms by Hexestrol Derivatives

Certain chemically reactive derivatives of hexestrol have been synthesized to function as affinity labels, which bind to the estrogen receptor in an irreversible, covalent manner. nih.gov These derivatives are designed with electrophilic or photosensitive groups that can form a permanent bond with amino acid residues within the receptor's ligand-binding pocket. nih.govnih.gov

For example, aziridine-substituted hexestrol derivatives have been shown to bind irreversibly to the estrogen receptor. nih.govlookchem.com These compounds initially bind non-covalently with high affinity, after which the reactive aziridine (B145994) group forms a covalent bond with a nucleophilic residue in the receptor's binding site. nih.govoup.com This process leads to the inactivation of the receptor. nih.gov The rate and efficiency of this irreversible binding are highly dependent on the specific structure of the derivative. nih.govlookchem.com Such irreversible ligands, like Ketononestrol aziridine, are valuable tools for studying receptor structure and function. oup.com Studies have shown that these electrophilic derivatives can be rapid and effective inactivators of the receptor, with some causing 24-70% inactivation within a few hours. nih.gov

Downstream Signaling Pathways and Gene Regulation Modulated by this compound

The binding of hexestrol (derived from this compound) to estrogen receptors initiates a cascade of molecular events that ultimately alters the expression of target genes. This modulation of gene regulation is the foundation of its estrogenic effects.

Estrogen Signaling Pathway Modulation

The primary mechanism of action for hexestrol is through the classical estrogen signaling pathway. genome.jp Upon binding to ERα or ERβ, the hexestrol-receptor complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. drugbank.comgenome.jp This binding typically initiates gene transcription. wikipedia.org

The activated receptor complex recruits a variety of coactivator proteins, which help to assemble the transcriptional machinery and modify chromatin structure, making the DNA more accessible for transcription. wikipedia.org This leads to the increased or decreased production of specific proteins, resulting in a physiological response. mdpi.com For instance, in estrogen-responsive cells like the MCF-7 human breast cancer cell line, estrogenic compounds stimulate cell growth and increase the levels of progesterone (B1679170) receptor, a known estrogen-regulated gene. oup.com

The estrogen signaling pathway is complex, involving not only direct binding to EREs but also interactions with other transcription factors, such as AP-1, to mediate gene expression changes in an ERE-independent manner. drugbank.comnih.gov The specific set of genes regulated and the resulting cellular outcome can depend on the receptor subtype (ERα or ERβ), the specific cell type, and the complement of co-regulator proteins present. mdpi.com

Transcriptional Regulation of Estrogen Receptor Target Genes

As a synthetic estrogen, this compound's activity is closely linked to the estrogen receptors (ERs), primarily ERα and ERβ. wikipedia.org These receptors are ligand-inducible transcription factors that, upon activation, can modulate the expression of a multitude of target genes. nih.govimrpress.com The binding of an estrogenic compound like hexestrol to ERs initiates a conformational change in the receptor, leading to its dimerization. wikipedia.org These activated dimers then translocate to the nucleus where they can bind directly to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. nih.govplos.org This direct binding is a primary mechanism for the transcriptional regulation of genes involved in various cellular processes, including proliferation and differentiation. imrpress.com

Cell Cycle Dependency of Gene Expression Modulation

The modulation of gene expression by compounds like this compound can be intricately linked to the cell cycle. The progression through the different phases of the cell cycle (G1, S, G2, and M) is governed by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which in turn regulate the activity of transcription factors. frontiersin.orgnih.gov The expression of many genes is inherently cell cycle-dependent, and this can influence the cellular response to estrogenic stimulation. frontiersin.org

For instance, the activity of transcription factors that cooperate with estrogen receptors can be regulated in a cell cycle-dependent manner. embopress.org The transcriptional machinery itself undergoes significant changes throughout the cell cycle, which can affect the accessibility of chromatin and the ability of transcription factors to bind to their target genes. frontiersin.org The duration of the cell cycle can also act as a filter, influencing the expression of certain genes. elifesciences.org Therefore, the transcriptional response to this compound is not static but is dynamically influenced by the cell's position within the cell cycle, leading to differential gene expression profiles depending on the proliferative state of the cell.

Non-Estrogen Receptor Mediated Biological Actions of this compound

Beyond its classical estrogenic activity, hexestrol and its derivatives exhibit biological effects through mechanisms that are independent of estrogen receptors. These actions include the disruption of fundamental cellular structures and organelles.

Microtubule Polymerization Inhibition Mechanisms

Hexestrol has been shown to interfere with the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. nih.gov Research indicates that hexestrol can inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.gov This inhibitory effect is observed with both microtubular protein and purified tubulin. nih.gov Furthermore, hexestrol can partially disrupt pre-existing microtubules. nih.gov At higher concentrations, it can induce the formation of loosely organized aggregates composed of twisted ribbon structures instead of normal microtubules. nih.gov This disruption of microtubule dynamics can lead to cellular consequences such as meiotic arrest due to aberrant spindle assembly. nih.gov

Effects on Mitochondrial Dynamics and Function

Hexestrol has been demonstrated to have significant and detrimental effects on mitochondria, the primary sites of cellular energy production. These effects encompass both the dynamic processes of mitochondrial fission and fusion and the fundamental aspects of mitochondrial function.

Mitochondria are highly dynamic organelles that constantly undergo fusion (merging) and fission (division) to maintain their health and function. mdpi.commdpi.com Hexestrol exposure has been shown to disrupt the delicate balance between these two processes. nih.govnih.gov This imbalance is a key factor in the deterioration of oocyte quality observed after exposure to hexestrol. nih.govnih.gov Specifically, studies have indicated that hexestrol affects the expression levels of key proteins that regulate mitochondrial dynamics. An increase in fission events, potentially mediated by proteins like Drp1 and Fis1, can lead to mitochondrial fragmentation. nih.govaimspress.com This perturbation of normal mitochondrial fission and fusion dynamics is a major contributor to mitochondrial dysfunction. nih.govnih.gov

A critical indicator of mitochondrial health and activity is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis. domainex.co.ukionbiosciences.com Hexestrol exposure has been shown to significantly reduce the mitochondrial membrane potential. nih.govnih.gov This decrease in ΔΨm indicates compromised mitochondrial function and can lead to a cascade of downstream effects, including increased production of reactive oxygen species (ROS) and a subsequent increase in intracellular calcium levels. nih.govnih.gov The reduction in mitochondrial membrane potential is a direct consequence of the damage inflicted by hexestrol on the mitochondria. nih.gov

Reactive Oxygen Species (ROS) Generation and Accumulation

Exposure to hexestrol has been demonstrated to lead to the accumulation of reactive oxygen species (ROS). nih.gov This is a significant finding as ROS are chemically reactive molecules containing oxygen, which can lead to cellular damage. Studies have shown that estrogens and their metabolites can induce the generation of ROS. nih.govnih.gov This process can occur through various mechanisms, including direct effects on mitochondria and the redox cycling of estrogen metabolites. nih.gov The accumulation of excessive ROS can disrupt cellular homeostasis and lead to oxidative stress, a condition implicated in various cellular pathologies. nih.govnih.gov In the context of oocyte quality, exposure to hexestrol resulted in an accumulation of ROS, which is linked to mitochondrial dysfunction. nih.gov

Intracellular Calcium Homeostasis Dysregulation

Hexestrol exposure has been shown to disrupt intracellular calcium (Ca2+) homeostasis, leading to a significant increase in cytosolic Ca2+ levels. nih.gov Mitochondrial dysfunction, a known consequence of hexestrol exposure, is closely linked to the dysregulation of calcium homeostasis. nih.gov This is because mitochondria are crucial in sequestering and releasing calcium to maintain appropriate intracellular concentrations. The observed increase in intracellular Ca2+ levels following hexestrol treatment indicates a breakdown in this regulatory mechanism. nih.gov

DNA Damage Induction and Apoptosis Pathways

A critical consequence of hexestrol-induced cellular stress is the induction of DNA damage and the subsequent activation of apoptotic pathways. nih.gov The excessive generation of ROS and dysregulation of calcium homeostasis contribute to this genotoxic insult. nih.gov Studies have demonstrated that exposure to hexestrol leads to a significant increase in markers of DNA damage, such as γH2AX. nih.gov

In response to irreparable DNA damage, cells can initiate programmed cell death, or apoptosis. researchgate.netfrontiersin.orgsigmaaldrich.com Hexestrol exposure has been found to trigger early apoptosis, as evidenced by increased annexin-V staining. nih.gov The apoptotic process is a complex signaling cascade that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. researchgate.netresearchgate.net In the case of hexestrol, the observed mitochondrial dysfunction and ROS accumulation strongly suggest the involvement of the intrinsic apoptotic pathway. nih.gov This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis. researchgate.netsigmaaldrich.com

| Finding | Observation | Reference |

| DNA Damage Marker | Significantly increased fluorescent signals of γH2AX post-exposure. | nih.gov |

| Apoptosis Marker | Significantly increased fluorescent signals of annexin-V post-exposure. | nih.gov |

Antiviral Activity and Mechanism of Action (e.g., Lassa Virus Glycoprotein (B1211001) Interaction)

Recent research has identified hexestrol as a potential antiviral agent, specifically as an inhibitor of Lassa virus (LASV) entry into host cells. nih.govnih.gov LASV is the causative agent of Lassa fever, a severe hemorrhagic fever. nih.govnih.gov Hexestrol was identified as a LASV entry inhibitor through the screening of a chemical library. nih.gov

The antiviral mechanism of hexestrol does not appear to involve its activity as an estrogen receptor agonist. nih.govnih.gov Instead, studies indicate that hexestrol directly interacts with the LASV glycoprotein (LASVGP), which is crucial for the virus to mediate membrane fusion and enter the host cell. nih.govnih.gov Time-of-addition assays revealed that hexestrol is most effective in the post-infection step, blocking LASVGP-mediated entry after the virus has attached to the cell receptor. nih.gov

Further investigation, including the generation of a hexestrol-resistant virus, pinpointed a specific amino acid, phenylalanine at position 446 (F446), within the transmembrane region of LASVGP as being critical for the antiviral activity of hexestrol. nih.govnih.gov This suggests that hexestrol may bind to this region of LASVGP, thereby inhibiting the conformational changes necessary for membrane fusion. nih.gov

| Parameter | Value | Reference |

| 50% Inhibitory Concentration (IC50) for VSV-LASVGP | 0.63 µM | nih.gov |

| IC50 for authentic LASV | 0.31 µM - 0.61 µM | nih.gov |

Effects on Testicular Steroidogenesis and Pituitary Function

This compound has been shown to exert significant inhibitory effects on male reproductive function by targeting both the pituitary gland and the testes. jst.go.jpnii.ac.jp Studies in male dogs have demonstrated that administration of this compound leads to a rapid decline in plasma testosterone (B1683101) concentrations. nii.ac.jp

The mechanism for this decrease in testosterone is twofold. Firstly, this compound interferes with pituitary function by significantly decreasing gonadotropic activities. jst.go.jpnii.ac.jp This reduction in gonadotropin levels, in turn, lessens the stimulation of the testes to produce testosterone. jst.go.jp Secondly, hexestrol, the active form of this compound, directly inhibits testicular steroidogenesis. jst.go.jpnii.ac.jp In vitro studies have shown that the addition of hexestrol to testis tissue significantly decreases testosterone production from pregnenolone. nii.ac.jp This indicates a direct inhibitory action on the enzymes involved in the testosterone biosynthesis pathway within the testes. jst.go.jp

| Effect | Observation | Reference |

| Pituitary Function | Significant decrease in gonadotropic activities. | jst.go.jpnii.ac.jp |

| Testicular Function | Direct inhibition of testicular steroidogenesis and testosterone production. | jst.go.jpnii.ac.jp |

Preclinical Research Methodologies and Models in Hexestrol Dicaprylate Studies

In Vitro Experimental Models

In vitro models are crucial for dissecting the cellular and molecular effects of hexestrol (B1673224) dicaprylate in a controlled environment.

Cell Line-Based Assays (e.g., Cancer Cells, Oocytes)

Cell line-based assays are instrumental in studying the direct effects of compounds on specific cell types. While direct studies on hexestrol dicaprylate with cancer cell lines are not extensively detailed in the provided results, the methodologies are well-established for similar endocrine-disrupting compounds. For instance, human breast cancer cell lines like T47D and MCF7, which express high levels of estrogen receptors, are sensitive models for evaluating estrogenic compounds. frontiersin.org Assays such as the MTT assay are commonly used to assess cell viability and proliferation in response to treatment. japsonline.com

In the context of reproductive toxicology, oocytes serve as a critical in vitro model. Studies on the parent compound, hexestrol, have demonstrated significant impacts on oocyte quality. For example, in vitro exposure of mouse oocytes to hexestrol has been shown to impair meiotic maturation, disrupt spindle assembly, and interfere with mitochondrial function. nih.govnih.gov These studies quantify endpoints such as germinal vesicle breakdown and first polar body extrusion to assess maturation. nih.gov Furthermore, techniques like fluorescence microscopy are used to evaluate mitochondrial distribution, reactive oxygen species (ROS) levels, intracellular calcium levels, and DNA damage. nih.govnih.gov

The following table summarizes key findings from in vitro studies on hexestrol and related methodologies:

| Model System | Key Findings/Assay Type | Reference |

| Mouse Oocytes | Hexestrol exposure reduced germinal vesicle breakdown and first polar body extrusion in a dose-dependent manner. | nih.gov |

| Mouse Oocytes | Hexestrol exposure led to abnormal spindle assembly, disrupted mitochondrial distribution and function, increased intracellular calcium, and induced DNA damage and apoptosis. | nih.govnih.gov |

| Breast Cancer Cells (MCF7, T47D) | These cell lines are established models for evaluating estrogenic and anti-estrogenic activities of compounds. | frontiersin.org |

| General Cell Lines | The MTT assay is a standard method to measure cell viability and proliferation after exposure to a substance. | japsonline.com |

Tissue Culture Systems (e.g., Uterine Preparations, Testicular Homogenate)

Tissue culture systems provide a more complex environment than single-cell lines, allowing for the study of cellular interactions within a tissue context. While specific studies on this compound in uterine preparations were not found, research on testicular homogenates has been conducted.

In a study using canine testis, the inhibitory effects of this compound and its hydrolyzed form, hexestrol, on testosterone (B1683101) production were investigated. nii.ac.jp Testicular tissue was incubated with the compounds, and testosterone formation was measured by radioimmunoassay. nii.ac.jp The results indicated that hexestrol, the active metabolite, directly inhibited testicular steroidogenesis. nii.ac.jp

The table below outlines the findings from a study using a testicular homogenate model.

| Model System | Key Findings | Reference |

| Canine Testis Homogenate | Hexestrol (the hydrolyzed form of this compound) directly inhibited testosterone production. | nii.ac.jp |

Alternative In Vitro Toxicological Models (e.g., Organs-on-a-Chip, Fungal Models)

Alternative in vitro models are emerging to provide more physiologically relevant data and reduce reliance on animal testing. While no specific studies utilizing organs-on-a-chip for this compound were identified, these models are increasingly used for toxicological screening of various chemicals.

Fungal models can also be employed in toxicological studies. For instance, a study developed a new protocol using bovine hoof membranes as a model for human nails to evaluate the anti-adhesive effect of products against fungal strains like Trichophyton rubrum and Candida albicans. mdpi.com While not directly related to this compound, this illustrates the use of alternative biological matrices in vitro.

In Vivo Animal Models for Systemic and Organ-Specific Investigations

In vivo models are essential for understanding the systemic effects, metabolism, and organ-specific toxicity of this compound.

Murine Models (e.g., Mice for Oocyte Quality, Pituitary Studies)

Murine models are widely used in reproductive toxicology research. Studies on hexestrol in mice have provided significant insights into its effects on oocyte quality, mirroring the findings from in vitro studies. nih.govnih.gov These in vivo studies often involve treating female mice with the compound and then collecting oocytes to assess maturation, fertilization, and early embryonic development. nih.gov

Furthermore, the effects of hexestrol difatty acid esters, including this compound, on the anterior pituitary cells of male mice have been investigated. researchgate.net An electron microscopical study examined the fine structural changes in pituitary cells after injection with these compounds. researchgate.net The study found that luteotropic hormone (LTH) cells and luteinizing hormone (LH) cells were hypertrophied. researchgate.net

The following table summarizes key findings from murine model studies.

| Animal Model | Key Findings | Reference |

| Male Mice | Injection with this compound resulted in hypertrophy of LTH and LH cells in the anterior pituitary. | researchgate.net |

| Female Mice | In vivo exposure to hexestrol impaired oocyte maturation and early embryonic development. | nih.govnih.gov |

Ovine Models (e.g., Wethers for Residue and Metabolite Analysis)

Ovine models, particularly wethers (castrated male sheep), have been used to study the residues and metabolites of this compound. In one study, young and mature wethers were injected with this compound, and tissue samples were analyzed for hexestrol residues 41 days later. nih.gov

Residues were determined by gas chromatography after extraction and purification. nih.gov The study found that free hexestrol was the major residue in muscle, while glucuronide hexestrol was predominant in the liver and kidney. nih.gov This indicates that the metabolic patterns of hexestrol esters are similar to other estrogens. nih.gov

The table below presents the findings on residue distribution in wethers.

| Animal Model | Tissue | Major Residue Form | Percentage of Total Residue | Reference |

| Wethers | Muscle | Free Hexestrol | ~70% | nih.gov |

| Wethers | Liver | Glucuronide Hexestrol | 70-80% | nih.gov |

| Wethers | Kidney | Glucuronide Hexestrol | 70-80% | nih.gov |

| Wethers | Lung | Free Hexestrol and Glucuronide Hexestrol | Similar amounts | nih.gov |

Canine Models (e.g., Dogs for Reproductive System Studies)

Canine models have historically been employed in toxicological and pharmacological research due to their physiological similarities to humans in various systems. While specific preclinical studies focusing solely on the reproductive effects of this compound in canines are not extensively detailed in readily available literature, the use of dogs in reproductive toxicology provides a relevant framework. For instance, studies have investigated the general effects of hexestrol on canine tissues. One such study explored the impact of hexoestrol on the contractility of isolated, blood-perfused canine papillary muscle, indicating its broader physiological effects. nih.gov Another study title points to research on the effects of this compound on the canine testis, suggesting that canines have been used to investigate the male reproductive toxicology of this compound. researchmap.jp

The canine model is valuable for reproductive studies because their reproductive cycle shares some features with that of humans, although with notable differences. nih.gov Research in canine reproductive toxicology often involves the assessment of various endpoints, including hormonal fluctuations, gonadal histology, and semen quality. researchgate.net Immunohistochemical techniques have been used in canines to evaluate the expression of estrogen receptors in the uterus, which is crucial for understanding the effects of estrogenic compounds. nih.gov The establishment of in vitro models, such as primary canine Sertoli cell cultures, also provides a platform for testing the effects of reproductive toxicants. nih.gov While direct and detailed public reports on this compound's impact on the canine reproductive system are scarce, the established methodologies in canine reproductive toxicology would be applicable for such investigations.

Rat Models (e.g., Uterotrophic Activity, Reproductive Endocrine-Immune Function)

Rat models are extensively utilized in preclinical research to assess the estrogenic activity of various compounds, including hexestrol and its derivatives. The uterotrophic assay in rats is a standard and widely accepted method for identifying substances with estrogen-like effects. uni-konstanz.de This assay measures the increase in uterine weight in immature or ovariectomized female rats following exposure to a test compound. Studies have demonstrated the uterotrophic activity of hexestrol, confirming its estrogenic properties in this model. researchgate.net

Beyond the classic uterotrophic assay, rat models are also employed to investigate the complex interplay between the endocrine and immune systems in the reproductive tract. Steroid hormones, including estrogens, are known to modulate immune responses within the reproductive system. nih.goviomcworld.com Preclinical studies in rats can elucidate how estrogenic compounds like hexestrol might influence these reproductive endocrine-immune interactions. For example, research has been conducted on the effects of low doses of hexestrol on endocrine mechanisms in mature male rats, observing changes in the weight of accessory sexual glands and levels of hormones like testosterone. nih.gov Such studies provide insight into the broader physiological impacts of the compound on the reproductive and endocrine systems. The rat model allows for detailed examination of hormonal changes, tissue morphology, and the expression of immune-related markers in reproductive organs, offering a comprehensive view of the compound's activity. scielo.org.ar

Advanced Analytical Techniques for this compound and Metabolites

The accurate detection and quantification of this compound and its metabolites in biological matrices are crucial for preclinical research. This is achieved through a suite of advanced analytical techniques that offer high sensitivity and specificity.

Chromatographic Methods (e.g., Gas Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are the cornerstone of analytical chemistry for separating and identifying chemical compounds in complex mixtures. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques widely used in the analysis of synthetic estrogens like hexestrol.

Validated GC-MS methods have been established for the analysis of stilbenes, including hexestrol, in various matrices such as meat and urine. rivm.nl These methods are capable of detecting residues at very low concentrations, often in the sub-microgram per kilogram range.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the determination of stilbenes and their metabolites. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov LC-MS/MS methods have been developed and validated for the simultaneous screening and confirmation of hexestrol, diethylstilbestrol (B1670540), and dienestrol (B18971) in biological samples like bovine urine, with detection capabilities below one microgram per liter. nih.gov These methods are essential for pharmacokinetic studies and residue analysis in preclinical trials. researchgate.netresearchgate.net

Table 1: Chromatographic Methods for Hexestrol Analysis

| Analytical Technique | Matrix | Target Analytes | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS | Meat, Urine | Diethylstilbestrol, Dienestrol, Hexestrol, Benzestrol | Validated method with CCβ < 0.5 µg/kg. | rivm.nl |

| LC-MS/MS | Bovine Urine | Diethylstilbestrol, Dienestrol, Hexestrol | Confirmation and quantification below 1 µg/L. | nih.gov |

| LC-MS/MS | Urine | 15 Estrogens and Metabolites | Highly reproducible method for quantifying a panel of estrogens. | nih.gov |

Immunoassays (e.g., Radioimmunoassay)

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a solution through the use of an antibody or antigen. Radioimmunoassay (RIA) is a highly sensitive immunoassay technique that has been developed for the detection of hexestrol. revvity.com

RIA methods for hexestrol utilize antibodies raised against the compound, often coupled to a protein like bovine serum albumin to enhance immunogenicity. nih.gov These assays involve a competitive binding principle, where a radiolabeled form of hexestrol (e.g., using ³H or ¹²⁵I) competes with the unlabeled hexestrol in the sample for a limited number of antibody binding sites. nih.govpatentcut.com The amount of radioactivity measured is inversely proportional to the concentration of hexestrol in the sample.

RIAs have been successfully used to measure hexestrol residues in various biological materials, including feces, tissues (liver, kidney, muscle), and body fluids (bile, urine). nih.gov The development of monoclonal antibodies for hexestrol has further improved the reliability and specificity of these assays compared to those using polyclonal antibodies. nih.gov These methods are sensitive enough to detect hexestrol at picogram per milliliter levels. nih.gov

Table 2: Radioimmunoassay for Hexestrol Detection

| Assay Type | Key Features | Application | Limit of Detection | Reference |

|---|---|---|---|---|

| Monoclonal Antibody RIA | High specificity, reliable results. | Measurement of hexestrol residues in cattle urine. | 0.6 pg/ml | nih.gov |

| ³H or ¹²⁵I-based RIA | Fast, reliable, and sensitive. | Measurement of hexestrol residues in feces, tissues, and body fluids of cattle. | Not specified, but highly sensitive. | nih.gov |

Fluorescence-Based Imaging and Quantification Techniques (e.g., Immunofluorescence, MitoTracker, Fluo-4, γH2AX, Annexin-V Staining)

Fluorescence-based techniques are powerful tools for visualizing and quantifying cellular processes and the effects of compounds at a subcellular level. In the context of hexestrol research, these methods have been instrumental in elucidating its mechanisms of action, particularly concerning oocyte quality.

A key study demonstrated that exposure to hexestrol adversely affects mouse oocytes through several mechanisms that were investigated using a suite of fluorescence-based assays. nih.gov

MitoTracker: This fluorescent dye is used to label mitochondria within live cells. In the study, MitoTracker Red staining was used to assess mitochondrial distribution and biogenesis. It was observed that hexestrol exposure led to an abnormal, homogeneous distribution of mitochondria in the oocyte cytoplasm, along with a significant reduction in fluorescence intensity, indicating impaired mitochondrial biogenesis. nih.govnih.gov

Fluo-4: This dye is used to measure intracellular calcium concentration. The study found that hexestrol treatment significantly increased the fluorescence intensity of Fluo-4, indicating a rise in intracellular calcium levels in the oocytes. nih.gov

γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. dojindo.combdbiosciences.com Immunofluorescence staining for γH2AX revealed that hexestrol exposure resulted in a significant increase in DNA damage within the oocytes. nih.govmdpi.com

Annexin-V Staining: Annexin-V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. mdpi.com Staining with Annexin-V-FITC showed a significant increase in apoptosis in oocytes exposed to hexestrol. nih.gov

These advanced imaging techniques provide detailed mechanistic insights into the cellular toxicity of hexestrol, linking it to mitochondrial dysfunction, calcium dysregulation, DNA damage, and apoptosis.

Table 3: Fluorescence-Based Assays in Hexestrol Research

| Technique | Purpose | Key Finding with Hexestrol | Reference |

|---|---|---|---|

| MitoTracker Red | Assess mitochondrial distribution and biogenesis | Induced abnormal mitochondrial distribution and reduced biogenesis in oocytes. | nih.gov |

| Fluo-4 | Measure intracellular calcium levels | Significantly increased intracellular calcium in oocytes. | nih.gov |

| γH2AX Staining | Detect DNA double-strand breaks | Significantly increased DNA damage in oocytes. | nih.gov |

| Annexin-V Staining | Detect early apoptosis | Significantly increased apoptosis in oocytes. | nih.gov |

Computational and In Silico Approaches for Preclinical Modeling

Computational and in silico methods are increasingly important in preclinical research for predicting the biological activity of compounds and understanding their interactions with molecular targets. These approaches save time and resources by prioritizing compounds for further in vitro and in vivo testing.

For estrogenic compounds like hexestrol, molecular docking is a key in silico technique. nih.gov Docking simulations predict the preferred orientation and binding affinity of a ligand to a receptor, such as hexestrol binding to the estrogen receptor (ER). researchgate.net Studies have performed in silico docking of hexestrol and other stilbene (B7821643) derivatives with the estrogen receptor to understand the structural basis of their estrogenic activity. researchgate.netjst.go.jpresearchgate.net These models help to identify the key molecular features required for receptor binding.

More recently, in silico docking has also been used to explore non-canonical targets of hexestrol. For example, a 2024 study used molecular docking and molecular dynamics simulations to investigate the binding of hexestrol to the Lassa virus glycoprotein (B1211001) (LASV GP), identifying it as a potential viral entry inhibitor. asm.org This highlights the utility of computational approaches in identifying novel activities for existing compounds. Furthermore, broader in silico models, such as those used in large-scale chemical screening programs, can help predict the potential for endocrine disruption by compounds like hexestrol based on their structural properties. scispace.comnih.govoup.comacs.org

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a computational method used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound in the body. For a synthetic, non-steroidal estrogen like this compound, a PBPK model provides a quantitative framework to predict its concentration over time in various tissues. oup.comnih.govoup.com The development of a PBPK model for this compound would be analogous to models created for other estrogens, such as estradiol (B170435) (E2). oup.comnih.govoup.com

These models are constructed by integrating data on the compound's physicochemical properties with physiological parameters of the species being studied (e.g., rat, mouse, or human). nih.govoup.com Key determinants in the disposition of estrogenic compounds include tissue estrogen receptor (ER) content, binding affinity to ERs and plasma proteins like sex hormone-binding globulin (SHBG), metabolic clearance rates, and tissue:blood partition coefficients. oup.comnih.gov

A PBPK model for this compound would consist of mathematical representations of key organs and tissues, such as the liver, adipose tissue, uterus, and brain, connected by blood flow. oup.comcefic-lri.org The liver compartment would be critical, as it is a primary site of metabolism for estrogenic compounds. The model would simulate how this compound is hydrolyzed to its active form, hexestrol, and subsequently metabolized.

Illustrative PBPK Model Parameters for this compound Study

| Parameter Category | Specific Parameter | Description | Relevance to this compound |

|---|---|---|---|

| Compound-Specific | Molecular Weight | The mass of one mole of the substance. | Influences diffusion and transport rates. |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | Predicts tissue distribution, particularly into adipose tissue. | |

| pKa | The acid dissociation constant. | Determines the ionization state at physiological pH, affecting membrane permeability. | |

| Vmax, Km (Metabolic Constants) | Maximum rate and Michaelis-Menten constant for enzymatic metabolism. | Describes the rate of conversion of this compound to hexestrol and its subsequent metabolism, primarily in the liver. | |

| ER Binding Affinity (Kd) | The equilibrium dissociation constant for binding to estrogen receptors. | A key factor in tissue-specific uptake and retention in target organs like the uterus. oup.comnih.gov | |

| Physiological | Organ Volumes and Blood Flows | Species-specific data on the size and blood perfusion of different organs. | Determines the rate of delivery and removal of the compound from tissues. oup.com |

By simulating different exposure scenarios, PBPK models can help in dose-response analysis and in extrapolating pharmacokinetic data across different species, which is a crucial step in preclinical research. oup.commdpi.com

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

Pharmacokinetic-pharmacodynamic (PK-PD) modeling links the concentration of a drug in the body (pharmacokinetics) to its observed effect (pharmacodynamics). For this compound, PK-PD models are essential for quantifying the relationship between its concentration at the target site (e.g., the uterus or a tumor) and the magnitude of the estrogenic response. nih.govnih.gov These models are frequently used in the study of endocrine-disrupting chemicals (EDCs) and selective estrogen receptor modulators (SERMs) to understand their mechanisms of action. nih.govnih.govresearchgate.net

The development of a PK-PD model for this compound would involve several steps. First, the pharmacokinetic profile would be established using methods like PBPK modeling to describe the time course of the active moiety, hexestrol, in plasma and target tissues. nih.gov Concurrently, pharmacodynamic data on the estrogenic effects would be collected from in vivo studies, for example, by measuring changes in uterine weight in ovariectomized rodents or the growth inhibition of estrogen-dependent tumors in xenograft models. nih.gov

The PK and PD data are then integrated into a mathematical model. A common approach for estrogenic compounds is to use a receptor-mediated model where the binding of hexestrol to the estrogen receptor triggers a cascade of events leading to the observed biological response. The Simeoni tumor growth inhibition (TGI) model is an example of a PK-PD model that has been successfully applied to SERDs to describe their antitumor activity in xenograft experiments. nih.govresearchgate.net

Illustrative PK-PD Model Components for this compound

| Model Component | Description | Example Application for this compound |

|---|---|---|

| Pharmacokinetic (PK) Sub-model | Describes the time course of hexestrol concentration in plasma and target tissues. | A PBPK model predicting the concentration of free hexestrol in uterine tissue following administration of this compound. |

| Pharmacodynamic (PD) Sub-model | Relates the drug concentration to the biological effect using parameters like Emax (maximum effect) and EC50 (concentration for 50% of maximal effect). | A model linking uterine hexestrol concentrations to the stimulation of uterine epithelial cell proliferation. |

| Link Model | Connects the PK and PD sub-models, often incorporating time-delay factors or indirect response mechanisms. | An indirect response model to account for the time lag between peak hexestrol concentration and the maximal increase in uterine weight, reflecting the time required for gene transcription and protein synthesis. |

These integrated PK-PD models are powerful tools for translating preclinical findings, for instance, from mouse models to predictions of efficacious doses in humans. nih.gov

Cheminformatics and Bioinformatics Applications

Cheminformatics and bioinformatics are indispensable tools in the preclinical study of synthetic estrogens like this compound. These computational disciplines allow for the prediction of biological activity, the identification of potential molecular targets, and the elucidation of the mechanisms of action.

Cheminformatics focuses on the analysis of chemical data. A primary application in the context of this compound is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgresearchgate.net QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. For this compound, a QSAR model could be built using a dataset of known estrogenic compounds to predict its binding affinity for estrogen receptors (ERα and ERβ) based on its molecular descriptors (e.g., size, shape, electronic properties). frontiersin.org This approach helps in prioritizing compounds for experimental testing and in understanding the structural features crucial for estrogenic activity. frontiersin.orgresearchgate.net

Bioinformatics involves the analysis of biological data, particularly genomic and proteomic data. In the study of this compound, bioinformatics would be applied to analyze data from high-throughput screening assays and gene expression studies (e.g., RNA-Seq). nih.govspandidos-publications.com For example, treating estrogen-responsive cells (like MCF-7 breast cancer cells) with hexestrol and then performing RNA-sequencing would generate a global profile of the genes whose expression is altered. life-science-alliance.org Bioinformatics tools would then be used for:

Differential Gene Expression Analysis: To identify genes that are significantly up- or down-regulated by the compound. spandidos-publications.com

Pathway Analysis: To determine which biological pathways (e.g., cell cycle, apoptosis, estrogen signaling) are most affected, using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). spandidos-publications.com

Network Analysis: To construct protein-protein interaction (PPI) networks to identify key hub genes and molecular complexes that are targeted by the compound. spandidos-publications.comnih.gov

An integrated cheminformatics and bioinformatics approach provides a comprehensive, systems-level understanding of the compound's effects. nih.govacs.orgmdpi.com This can reveal not only the intended estrogenic actions but also potential off-target effects or links to other biological processes. nih.govmdpi.com

Illustrative Data from Cheminformatics and Bioinformatics Studies

| Methodology | Type of Data Generated | Insight Gained for this compound |

|---|---|---|

| QSAR Modeling | Predicted binding affinity (IC50 or Ki) for ERα and ERβ. | Estimation of the estrogenic potency of this compound relative to other known estrogens. |

| Molecular Docking | Binding mode and interaction energy with the estrogen receptor ligand-binding domain. | Visualization of how hexestrol fits into the receptor pocket and which amino acid residues are important for binding. |

| RNA-Sequencing | List of differentially expressed genes (DEGs) with fold-change and p-values. | Identification of the specific genes regulated by hexestrol, providing a molecular signature of its action. spandidos-publications.com |

| Pathway Enrichment Analysis | Enriched KEGG pathways or Gene Ontology (GO) terms. | Understanding the broader biological processes perturbed by hexestrol, such as "estrogen signaling pathway" or "regulation of cell proliferation." spandidos-publications.com |

Structure Activity Relationship Sar Studies of Hexestrol Dicaprylate and Its Analogs

Elucidation of Structural Determinants for Estrogen Receptor Binding Affinity

The affinity of hexestrol (B1673224) analogs for the estrogen receptor is intricately linked to their three-dimensional structure and the physicochemical properties of their constituent functional groups. Key determinants include the spatial arrangement of the phenolic hydroxyl groups, which are crucial for mimicking the natural ligand estradiol (B170435), and the nature of the substituents on the hexane (B92381) backbone. nih.govnih.gov The distance between the two phenolic hydroxyl oxygens is a critical parameter for effective binding. nih.gov

The steric bulk of substituents introduced onto the hexestrol scaffold plays a significant role in modulating estrogen receptor binding affinity. Research has shown that the receptor's binding pocket can accommodate substituents of varying sizes at different positions, but there are clear limitations. For instance, the introduction of side-chain functional groups on the hexane portion of hexestrol has demonstrated that steric size is a key factor influencing binding affinity. nih.gov

Studies on side-chain halogenated hexestrol analogues revealed a clear trend related to steric bulk. A series of compounds with fluorine, chlorine, bromine, and iodine at the terminus of the hexane chain showed a progressive decrease in binding affinity as the size of the halogen atom increased. nih.gov The fluoro analogue exhibited the highest affinity, even greater than that of estradiol, while the iodo analogue had the lowest affinity in the series. nih.gov This suggests that while the receptor can tolerate some bulk, excessive steric hindrance in certain regions of the binding site is detrimental to binding. The modest decrease in binding affinity across the halogen series is thought to reflect a balance between the preference of the receptor for lipophilic groups and the constraints on substituent size. nih.gov

Interactive Data Table: Relative Binding Affinity of Halogenated Hexestrol Analogs

| Compound | Halogen Substituent | Relative Binding Affinity (%) (Estradiol = 100%) |

|---|---|---|

| Fluorohexestrol | F | 129 |

| Chlorohexestrol | Cl | Not specified |

| Bromohexestrol | Br | Not specified |

Analysis of various side-chain functionalized hexestrol derivatives, including amides, ketones, esters, and alcohols, has shown that trends in binding affinity can be related to the hydrophobicity and hydrogen bond accepting character of the side-chain substituents. nih.gov Generally, the estrogen receptor is intolerant of polar substituents, while small hydrophobic substituents can enhance binding affinity at specific positions. uthscsa.edu The preference of the receptor for lipophilic groups is a recurring theme in SAR studies of hexestrol analogs. nih.gov

Design and Synthesis of Hexestrol Dicaprylate Derivatives for Specific Biological Activities

Building upon the foundational knowledge of SAR, researchers have designed and synthesized a variety of this compound derivatives with tailored biological activities. These efforts have focused on creating molecules for specific applications, such as probing the estrogen receptor or targeting receptor-containing cells for therapeutic purposes.

Affinity labeling agents are designed to bind irreversibly to their target receptor, enabling detailed studies of the receptor's structure and function. Several chemically reactive derivatives of hexestrol have been synthesized for this purpose. These compounds typically incorporate an electrophilic functional group that can form a covalent bond with a nucleophilic residue in the receptor's binding site.

Examples of such derivatives include hexestrol ethers with halo ketone, halohydrin, or epoxide functions, as well as 4-substituted deoxyhexestrols with groups like benzyl (B1604629) halide or sulfonyl fluoride. nih.gov Aziridine-substituted hexestrol derivatives have also been developed as estrogenic affinity labels. nih.gov These compounds exhibit a range of binding affinities and inactivation efficiencies, with most being effective inactivators of the estrogen receptor. nih.govnih.gov The irreversible binding of these agents requires precise alignment within the binding site to facilitate the chemical reaction. nih.gov For instance, the derivative (6R,7S)-1-N-aziridinyl-6,7-bis(4-hydroxyphenyl)-5-nonanone has been identified as a particularly effective estrogenic affinity labeling agent that binds irreversibly and rapidly to the receptor. nih.gov

Another significant area of research has been the development of hexestrol derivatives with selective cytotoxic properties, aimed at targeting estrogen receptor-positive cancer cells. The strategy involves linking a cytotoxic moiety to the hexestrol scaffold, which then serves as a delivery vehicle to target the cells expressing the estrogen receptor.

A variety of cytotoxic agents have been attached to hexestrol, including nitrogen mustards, (chloroethyl)nitrosoureas, cyclophosphamide, and epoxides. nih.govnih.gov These hexestrol-linked cytotoxic agents generally exhibit a lower binding affinity for the estrogen receptor compared to the parent compound, typically around 1% of that of estradiol. nih.gov Despite this reduced affinity, the high reactivity of these compounds towards the estrogen receptor suggests their potential as selective cytotoxic agents in intact systems. nih.gov The design of these derivatives often involves a spacer arm to link the cytotoxic group to the hexestrol core, and the length and nature of this spacer can influence the binding affinity. nih.gov

Interactive Data Table: Relative Binding Affinity of Cytotoxic Hexestrol Derivatives

| Derivative Type | Cytotoxic Moiety | Relative Binding Affinity (%) (Estradiol = 100%) |

|---|---|---|

| HEX-N-lost derivative | Nitrogen Mustard | ~1 |

| HEX-(chloroethyl)nitrosourea | (Chloroethyl)nitrosourea | ~1 |

| HEX-cyclophosphamide | Cyclophosphamide | ~1 |

Note: This table summarizes the approximate relative binding affinities for various types of hexestrol-linked cytotoxic agents.

Interdisciplinary Research Perspectives on Hexestrol Dicaprylate

Integration of Life Sciences with Physical Sciences and Engineering

The study of hexestrol (B1673224) dicaprylate and its parent compound, hexestrol, provides a compelling case for the integration of life sciences with the physical sciences and engineering. This interdisciplinary approach is crucial for a comprehensive understanding of its synthesis, mechanism of action, and potential applications.

From a physical sciences perspective, the synthesis of hexestrol and its derivatives is a core area of chemical research. For instance, chemically reactive derivatives of hexestrol have been synthesized to serve as potential affinity labels for the estrogen receptor. nih.gov This involves a deep understanding of organic chemistry and reaction kinetics. The alkylating activity of these derivatives, for example, has been quantified using colorimetric reagents, demonstrating the application of analytical chemistry techniques to understand their reactivity. nih.gov

In the realm of engineering , particularly chemical and biomedical engineering, the focus is on the formulation and delivery of such compounds. While specific research on hexestrol dicaprylate in advanced drug delivery systems is limited, the principles of controlled-release technology are highly relevant. pharmtech.com Engineering disciplines contribute to the design of systems that can modulate the release of a drug over time, which is pertinent to a long-acting ester like this compound. wikipedia.orgpharmtech.com The development of nanocarriers, such as those based on PEG derivatives, for drug delivery illustrates how engineering principles are applied to optimize the therapeutic efficacy of hormonal agents by altering their physicochemical properties and release profiles. nih.gov

This integration is further exemplified by the development of analytical methods for detecting synthetic estrogens in various matrices. The creation of sensitive detection techniques, often involving sophisticated instrumentation, is a clear intersection of chemistry, physics, and engineering, driven by a biological imperative to understand the distribution and impact of these compounds.

Contributions to Biomedical Engineering and Drug Discovery Methodologies

The unique properties of hexestrol and its derivatives have contributed to the fields of biomedical engineering and drug discovery. The development of chemically reactive estrogen derivatives, including those of hexestrol, serves as a prime example of their utility as tools in pharmacological research. nih.gov

In drug discovery , these derivatives have been synthesized to act as affinity-labeling agents for the estrogen receptor. nih.gov This allows researchers to probe the structure and function of the receptor, a critical step in the design of new drugs that target hormonal pathways. The synthesis of novel hexestrol derivatives as potential anticancer agents further underscores its relevance in the quest for new therapeutics. nih.gov Although the synthesized compounds in one study did not show significant antileukemic activity beyond the parent nucleus, the research illustrates the methodological approach of using the hexestrol scaffold to explore new therapeutic possibilities.

While direct applications of this compound in biomedical engineering are not extensively documented, the principles of its design as a long-acting ester are central to the field of drug delivery. The esterification of hexestrol to form this compound is a classic example of a prodrug strategy to prolong the therapeutic effect. wikipedia.org Modern biomedical engineering seeks to achieve similar controlled-release profiles through more sophisticated means, such as encapsulation in polymeric nanoparticles or metal-organic frameworks. researchgate.netnih.gov For instance, the encapsulation of β-estradiol, another estrogen, in Zn-metal-organic framework nanostructures highlights a cutting-edge approach to enhance the delivery of poorly soluble drugs. researchgate.netnih.gov

Furthermore, the development of in vitro assays to screen for the estrogenic activity of compounds is a significant contribution to drug discovery methodologies. These assays, which can utilize recombinant yeast or human breast cancer cells, allow for the high-throughput screening of potential endocrine-disrupting chemicals and novel therapeutic agents. epa.gov

Implications for Environmental Sciences and Endocrine Disruptor Research

The presence of synthetic estrogens like hexestrol and its esters in the environment is a significant concern for environmental sciences due to their potential to act as endocrine disruptors. researchgate.netlifelinkr.com These compounds can enter aquatic ecosystems through various pathways, including wastewater treatment plant effluents, and can have profound effects on wildlife, particularly fish, by causing reproductive and developmental abnormalities. researchgate.netmdpi.com

Research in this area has focused on several key aspects:

Detection and Monitoring: The development of sensitive analytical methods to detect trace amounts of synthetic estrogens in environmental samples is crucial for assessing the extent of contamination. These methods are essential for monitoring the effectiveness of wastewater treatment processes and for understanding the environmental fate of these compounds. nih.gov

Environmental Fate and Transport: Understanding how these compounds behave in the environment—their persistence, degradation, and partitioning between water, soil, and sediment—is critical for predicting their environmental impact. The half-life of estrogenic compounds in the environment can vary widely depending on factors like UV light, microbial activity, and oxygen levels. mdpi.com

Ecotoxicology: Studies on the effects of synthetic estrogens on aquatic organisms are fundamental to environmental risk assessment. These studies help to establish safe concentration limits and inform regulatory policies aimed at protecting ecosystems. mdpi.comresearchgate.net

Biodegradation: Investigating the microbial degradation of estrogens is key to developing strategies for their removal from contaminated environments. Research has identified various bacterial degradation pathways for natural estrogens, such as the 4,5-seco pathway, and efforts are ongoing to understand the ecophysiological relevance of the bacteria involved. nih.govresearchgate.netfrontiersin.org

The following table summarizes key data related to the environmental risk of some estrogenic compounds. While specific data for this compound is limited, the information for related compounds provides a useful reference.

| Estrogenic Compound | Detection Frequency in Belgian Rivers | Mean Concentration in Belgian Rivers (ng/L) | Proposed Environmental Quality Standard (EQS) (ng/L) |

| Estrone (B1671321) (E1) | 100% | 4.433 | 3.6 |

| 17β-estradiol (E2) | 98% | - | 0.4 |

| Estriol (E3) | 86% | - | - |

| 17α-ethynylestradiol (EE2) | 48% | 0.042 | 0.035 |

| Data sourced from a study on the occurrence of estrogenic compounds in Belgian surface water. nih.gov |

Emerging Research Directions and Collaborative Opportunities

The field of synthetic estrogen research is continually evolving, with several emerging directions for future investigation and opportunities for interdisciplinary collaboration.

Emerging Research Directions:

Advanced Drug Delivery Systems: There is a growing interest in developing novel drug delivery systems for hormonal therapies to improve efficacy and reduce side effects. techsciresearch.com Future research could explore the formulation of this compound or similar compounds into advanced delivery platforms like nanoparticles, hydrogels, or long-acting injectables.

Elucidating Complex Biological Pathways: Further research is needed to fully understand the intricate mechanisms of action of synthetic estrogens, including their effects on various tissues and their potential for non-genomic signaling. The study of how these compounds interact with different estrogen receptor subtypes remains an active area of investigation. mdpi.com

Next-Generation Environmental Risk Assessment: Moving beyond the study of single compounds, future environmental research will likely focus on the effects of complex mixtures of endocrine disruptors, which is more representative of real-world environmental exposures. nih.gov The development of high-throughput screening methods and computational models will be crucial for this endeavor. epa.gov

Development of Safer Alternatives: A significant research goal is the design and synthesis of new estrogenic compounds with improved safety profiles, potentially with tissue-selective activity, to minimize adverse effects. nih.gov

Collaborative Opportunities:

Academia-Industry Partnerships: Collaborations between academic researchers and pharmaceutical or biotechnology companies can accelerate the translation of basic research findings into new therapeutic products and environmental technologies.

Interdisciplinary Research Consortia: Addressing the complex challenges posed by endocrine disruptors requires the combined expertise of endocrinologists, toxicologists, environmental scientists, chemists, and public health experts. rsc.orgyoutube.com Funding agencies and research institutions are increasingly encouraging the formation of such interdisciplinary teams. mdpi.comendocrine.orgnih.gov

International Cooperation: Given the global nature of environmental contamination and the widespread use of hormonal drugs, international collaboration is essential for sharing data, standardizing research methodologies, and implementing effective regulatory policies. youtube.com

The continued study of compounds like this compound, situated at the crossroads of chemistry, biology, medicine, and environmental science, will undoubtedly spur further innovation and collaboration across the scientific community.

Q & A

Q. What in vitro assays are recommended for assessing the estrogenic activity of Hexestrol dicaprylate?

To evaluate estrogenic activity, employ receptor binding assays using recombinant human estrogen receptors (ERα and ERβ) to measure binding affinity via competitive displacement of radiolabeled estradiol. Follow this with cell-based assays, such as ER-dependent luciferase reporter gene systems (e.g., in MCF-7 or T47D cell lines), to quantify transcriptional activation. Cell proliferation assays (e.g., E-SCREEN) can further confirm estrogenic potency by measuring growth stimulation in ER-positive cells. Ensure controls include known agonists/antagonists (e.g., 17β-estradiol, tamoxifen) and validate results with LC-MS/MS to confirm compound integrity .

Q. What are the standard protocols for synthesizing this compound and ensuring purity?

this compound is synthesized via esterification of Hexestrol with dicaprylic acid chloride in anhydrous conditions. Key steps:

- Dissolve Hexestrol in pyridine or dimethylformamide under nitrogen.

- Add dicaprylic acid chloride dropwise at 0–5°C, then stir at room temperature for 24 hours.

- Purify the product using silica gel chromatography (hexane:ethyl acetate gradient).

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and FT-IR spectroscopy. Purity thresholds should exceed 95% for biological studies .

Q. How can researchers determine the receptor subtype specificity (ERα vs. ERβ) of this compound?

Use competitive binding assays with ERα- and ERβ-transfected cell lines (e.g., HEK293) expressing luciferase reporters. Compare the compound’s EC values for each receptor subtype. Alternatively, employ selective ER antagonists (e.g., MPP for ERα, PHTPP for ERβ) in co-treatment experiments to isolate subtype-specific effects. Cross-validate findings with molecular docking simulations to predict binding interactions .

Advanced Research Questions

Q. How can discrepancies in reported binding affinities of this compound across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell type, ligand concentration, incubation time). To reconcile results:

- Standardize protocols using consensus guidelines (e.g., OECD TG 455 for ER binding).

- Perform meta-analyses of published data, stratifying by experimental conditions.

- Validate findings using orthogonal methods (e.g., surface plasmon resonance for kinetic binding analysis).

- Report detailed metadata (e.g., solvent, temperature, receptor source) to enable cross-study comparisons .

Q. What advanced analytical techniques are optimal for characterizing metabolic byproducts of this compound in biological matrices?

Use high-resolution LC-MS/MS with electrospray ionization (ESI) in negative ion mode to detect phase I/II metabolites. For structural elucidation, combine with NMR spectroscopy or hydrogen-deuterium exchange mass spectrometry. For in vivo studies, employ C-labeled this compound to track metabolic pathways in rodent models. Data should be analyzed using non-targeted screening software (e.g., XCMS Online) .

Q. How should researchers design long-term toxicity studies to assess the carcinogenic potential of this compound?

Follow OECD TG 451/453 guidelines:

- Use Sprague-Dawley rats or CD-1 mice, administering the compound orally at three dose levels (including NOAEL and MTD) for 24 months.

- Monitor tumor incidence via histopathology (liver, uterus, mammary glands).

- Include biomarkers of genotoxicity (e.g., comet assay, γ-H2AX foci) and hormonal disruption (e.g., serum estradiol, prolactin).

- Compare results with historical data on structurally similar estrogens (e.g., diethylstilbestrol) to contextualize risk .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key References |

|---|---|---|

| Synthesis & Purification | Silica gel chromatography, HPLC, NMR, FT-IR | |

| Receptor Binding Assays | Radioligand displacement, luciferase reporter systems | |

| Metabolic Profiling | LC-MS/MS, C labeling, non-targeted screening | |

| Toxicity Assessment | OECD-compliant rodent models, histopathology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.